molecular formula C21H22N2O4S B4715454 N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No. B4715454
M. Wt: 398.5 g/mol
InChI Key: YOJZIYMROCFROQ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DM-PU-SC-01, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and neuroprotection. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as protein kinase C and topoisomerase II. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. Additionally, this compound has been shown to activate certain signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit cancer cell growth and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. Additionally, the compound has been found to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and has low toxicity. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One direction is to further elucidate the compound's mechanism of action, which may lead to the discovery of new therapeutic targets. Another direction is to optimize the compound's therapeutic potential by modifying its chemical structure or combining it with other compounds. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. Overall, this compound shows great promise as a potential therapeutic agent for various diseases and warrants further investigation.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-9-20(24)27-18-11-15(6-7-16(12)18)23-21(28)22-13(2)14-5-8-17(25-3)19(10-14)26-4/h5-11,13H,1-4H3,(H2,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJZIYMROCFROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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